![molecular formula C15H12N2O5 B6404801 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% CAS No. 1261923-95-8](/img/structure/B6404801.png)
2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95%
Overview
Description
2-(3-Acetylaminophenyl)-4-nitrobenzoic acid (2-APN) is an organic compound with a molecular formula of C11H10N2O4. It is a derivative of benzoic acid and can be found in nature as the main component of the plant species Acetobacterium spp. 2-APN is a useful building block in organic synthesis and has been used in a variety of scientific research applications.
Scientific Research Applications
2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, as a fluorescent dye, and in the synthesis of polymers. It has also been used in the synthesis of organic compounds, such as amino acids and peptides. In addition, 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% has been used in the synthesis of novel compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% is not fully understood. It is believed that the compound acts as a proton acceptor, which facilitates the transfer of electrons between molecules. This process is known as electron transfer. In addition, 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% is believed to act as a catalyst in the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. In addition, 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% has been shown to reduce inflammation and pain. It has also been shown to reduce the risk of cancer and to have anti-aging properties.
Advantages and Limitations for Lab Experiments
2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% is a useful compound for laboratory experiments due to its availability and low cost. It is also easy to synthesize, making it ideal for use in research. However, there are some limitations to its use in the laboratory. For example, it is a relatively unstable compound and can degrade over time. In addition, it is sensitive to light and heat, making it difficult to store and handle.
Future Directions
There are a number of potential future directions for the use of 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95%. For example, it could be used in the synthesis of new drugs or in the development of new materials. In addition, it could be used in the synthesis of novel compounds with potential therapeutic applications. Furthermore, it could be used in the development of new technologies, such as sensors or imaging systems. Finally, it could be used in the development of new diagnostic tools for medical applications.
Synthesis Methods
2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% can be synthesized in the laboratory using the Fischer esterification reaction. This reaction involves the reaction of an alcohol and an acid in the presence of an acid catalyst. In the case of 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95%, the reactants are 3-aminophenol and 4-nitrobenzoic acid. The reaction is carried out at a temperature of 80-90°C for several hours and yields 2-(3-Acetylaminophenyl)-4-nitrobenzoic acid, 95% as the product.
properties
IUPAC Name |
2-(3-acetamidophenyl)-4-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-9(18)16-11-4-2-3-10(7-11)14-8-12(17(21)22)5-6-13(14)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOUKSWCTBWELJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690633 | |
Record name | 3'-Acetamido-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261923-95-8 | |
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3′-(acetylamino)-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261923-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Acetamido-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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